4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of difluoromethoxyphenyl, furan, and triazole-thiol groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 4-(difluoromethoxy)benzaldehyde with furan-2-carbohydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized with thiourea in the presence of a base to yield the final triazole-thiol compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: :
Properties
Molecular Formula |
C14H10F2N4O2S |
---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
4-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10F2N4O2S/c15-13(16)22-10-5-3-9(4-6-10)8-17-20-12(18-19-14(20)23)11-2-1-7-21-11/h1-8,13H,(H,19,23)/b17-8+ |
InChI Key |
XPTMDJBXBIBJPK-CAOOACKPSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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